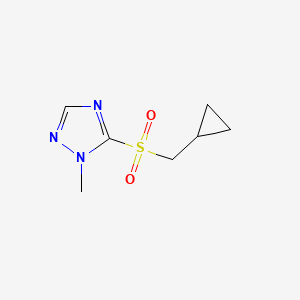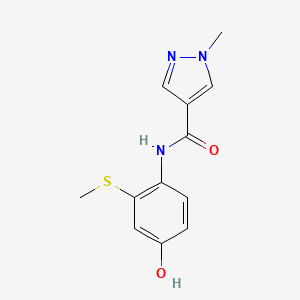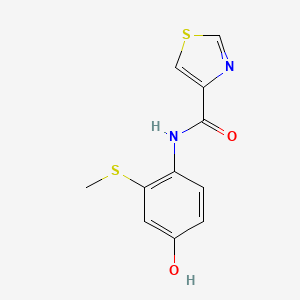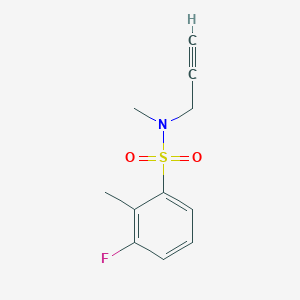
5-(Cyclopropylmethylsulfonyl)-1-methyl-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Cyclopropylmethylsulfonyl)-1-methyl-1,2,4-triazole, also known as CMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMS is a heterocyclic compound that contains a triazole ring and a sulfone group. It has been found to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 5-(Cyclopropylmethylsulfonyl)-1-methyl-1,2,4-triazole is not fully understood. However, it has been proposed that this compound may act by inhibiting the biosynthesis of bacterial cell walls, interfering with viral replication, and inducing apoptosis in tumor cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including MRSA and VRE. It has also been found to inhibit the replication of HIV and HSV. In addition, this compound has been found to induce apoptosis in tumor cells and inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
5-(Cyclopropylmethylsulfonyl)-1-methyl-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to yield high purity and good yields. In addition, this compound has been found to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. However, this compound also has some limitations. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications. In addition, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics have not been fully evaluated.
未来方向
There are several future directions for the research and development of 5-(Cyclopropylmethylsulfonyl)-1-methyl-1,2,4-triazole. One potential application of this compound is in the development of new antibiotics. With the increasing prevalence of antibiotic-resistant bacteria, there is a need for new antibiotics with novel mechanisms of action. This compound has been found to possess significant antimicrobial activity against a wide range of bacteria, including MRSA and VRE, making it a potential candidate for the development of new antibiotics. Another potential application of this compound is in the development of new antiviral drugs. This compound has been found to possess antiviral activity against HIV and HSV, making it a potential candidate for the development of new antiviral drugs. Finally, this compound has been found to possess antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the potential applications of this compound in these fields.
合成方法
5-(Cyclopropylmethylsulfonyl)-1-methyl-1,2,4-triazole can be synthesized using various methods, including the reaction of 2-chloroacetonitrile with sodium azide and dimethyl sulfoxide, followed by cyclization with cyclopropylmethylsulfonyl chloride. Another method involves the reaction of 2-azidoacetonitrile with dimethyl sulfoxide, followed by cyclization with cyclopropylmethylsulfonyl chloride. Both methods have been reported to yield high purity and good yields of this compound.
科学研究应用
5-(Cyclopropylmethylsulfonyl)-1-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to possess significant antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). It has also been found to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, this compound has been found to possess antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases.
属性
IUPAC Name |
5-(cyclopropylmethylsulfonyl)-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10-7(8-5-9-10)13(11,12)4-6-2-3-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQDNUFUDHKRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)S(=O)(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[4-[(2-bromofuran-3-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7677975.png)
![1-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7677981.png)
![(5-Chloropyridin-2-yl)-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7677989.png)
![N-[2-[5-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7677996.png)
![6-[(4-Methyl-1,3-thiazol-2-yl)methyl]thieno[2,3-c]pyridin-7-one](/img/structure/B7677999.png)
![N-[2-bromo-4-[methyl(prop-2-ynyl)sulfamoyl]phenyl]acetamide](/img/structure/B7678014.png)
![1-[(3-chloro-4-methylphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B7678020.png)
![N-(dimethylsulfamoyl)-N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine](/img/structure/B7678021.png)
![N-[[2-(2-methoxyethylamino)phenyl]methyl]-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B7678026.png)


![3-(2-Methoxypyridin-4-yl)-5-[2-(triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B7678043.png)

![N-[2-[5-[5-chloro-2-(ethylamino)phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7678073.png)
